5-Fluoro-1-methylquinolin-2(1H)-one
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Overview
Description
5-Fluoro-1-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methylquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-amino-5-fluorobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Another approach involves the reaction of 5-fluoroanthranilic acid with acetic anhydride and a catalyst such as sulfuric acid. The reaction mixture is heated to promote cyclization, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and reaction conditions is crucial for efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-1-methylquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding in biological systems.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the quinoline core facilitates interactions with biological macromolecules. The exact pathways and targets vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline: Lacks the methyl group at the 1-position, resulting in different chemical and biological properties.
1-Methylquinolin-2(1H)-one: Lacks the fluorine atom at the 5-position, affecting its reactivity and applications.
5-Chloro-1-methylquinolin-2(1H)-one: Substitutes the fluorine atom with chlorine, leading to variations in chemical behavior and biological activity.
Uniqueness
5-Fluoro-1-methylquinolin-2(1H)-one is unique due to the combined presence of the fluorine atom and the methyl group, which enhances its chemical stability, reactivity, and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group influences its electronic properties and binding interactions.
Properties
Molecular Formula |
C10H8FNO |
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Molecular Weight |
177.17 g/mol |
IUPAC Name |
5-fluoro-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H8FNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3 |
InChI Key |
DKKLUPWZQLGYIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(=CC=C2)F |
Origin of Product |
United States |
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